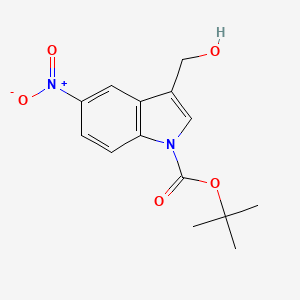

1-BOC-3-HYDROXYMETHYL-5-NITROINDOL

Übersicht

Beschreibung

Tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H16N2O5 and its molecular weight is 292.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Reaktivität mit elektronenreichen Spezies

Der Indolin-Baustein, der 3-Nitroindole umfasst, ist eine der „privilegierten Strukturen“ für die pharmazeutische Industrie . Die elektrophile Reaktivität von 3-Nitroindolderivaten steht im Mittelpunkt einer Vielzahl neuer, wenn auch herausfordernder chemischer Reaktionen . Diese Reaktivität wurde genutzt, um vielfältig substituierte Indoline zu erzeugen .

Dearomatisierungs-Prozesse

Dearomatisierungs-Prozesse haben den Umfang der C2 C3-Funktionalisierungen dieser Gerüste erheblich erweitert . Dieser Übersichtsartikel stellt diese bemerkenswerte elektrophile Reaktivität von 3-Nitroindolen mit elektronenreichen Spezies vor und hebt ihren Wert bei der Erzeugung vielfältig substituierter Indoline hervor .

Elektrophilie-Bewertung

Die Elektrophilie von 4 verschiedenen 3-Nitroindolderivaten wurde durch die lineare freie Energiebeziehung von Mayr bewertet . Diese Verbindungen haben unerwartete Werte für aromatische Verbindungen im Nitrostyrolbereich gezeigt .

Cycloadditionsreaktionen

3-Nitroindole sind ausreichend elektrophil, um mit einem gängigen Dien, nämlich dem Danishefsky-Dien, bei Raumtemperatur ohne Aktivator zu reagieren und die dearomatisierten (4+2)-Cycloaddukte in guten Ausbeuten zu liefern .

Universale Base in Sequenzierungsanwendungen

5-Nitroindol-Amidit, ein Derivat von Nitroindol, wird als universelle Base verwendet, um die Degeneration in Sequenzierungsanwendungen zu verringern . Es verleiht Stabilität, indem es als Interkalationsmittel wirkt, mit gleicher Wechselwirkung über alle vier Basen .

Biologisch relevante Verbindung

Indole und ihre Derivate sind wichtige Gerüste in der organischen Chemie . Insbesondere hat das Indolin-Motiv wichtige Anwendungen als biologisch relevante Verbindung gefunden, beispielsweise in der Familie der Indolalkaloide .

Wirkmechanismus

Target of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

3-nitroindoles, a group to which this compound belongs, are known for their remarkable electrophilic reactivity with electron-rich species .

Biochemical Pathways

Indole derivatives are known to be involved in various biologically vital properties .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Biochemische Analyse

Biochemical Properties

tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound also affects gene expression by interacting with transcription factors and nuclear receptors, resulting in altered transcriptional activity. These interactions can lead to changes in cellular function and overall cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods.

Dosage Effects in Animal Models

The effects of tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound

Transport and Distribution

Within cells and tissues, tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its overall activity and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby influencing its overall biological activity.

Eigenschaften

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-5-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)11-6-10(16(19)20)4-5-12(11)15/h4-7,17H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPACHXTNKWGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654321 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-07-8 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)

![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)

![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)

![2-[(2-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1451714.png)